molecular formula C19H19N7O6 B038674 Folic acid CAS No. 112339-08-9

Folic acid

Cat. No.: B038674
CAS No.: 112339-08-9
M. Wt: 441.4 g/mol
InChI Key: OVBPIULPVIDEAO-LBPRGKRZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Folic acid can be synthesized through a multi-step chemical process. One common method involves the reaction of p-aminobenzoyl-L-glutamic acid with 2,4,5-triamino-6-hydroxypyrimidine under acidic conditions to form this compound . The reaction typically requires a controlled environment with specific temperature and pH conditions to ensure the proper formation of the compound.

Industrial Production Methods

In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the necessary reaction conditions. The final product is then purified through crystallization and other techniques to achieve the desired quality and purity .

Chemical Reactions Analysis

Types of Reactions

Folic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is easily oxidized in solution and is sensitive to light and extreme changes in pH .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include strong acids and bases, oxidizing agents, and reducing agents. For example, dihydrofolate reductase (DHFR) is an enzyme that reduces this compound to its active form, tetrahydrothis compound (THF) .

Major Products Formed

The major products formed from the reactions of this compound include tetrahydrothis compound and its derivatives, such as 5-methyltetrahydrofolate and 5,10-methylenetetrahydrofolate .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
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InChI

InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/t12-/m0/s1
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InChI Key

OVBPIULPVIDEAO-LBPRGKRZSA-N
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Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N
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Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N
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Molecular Formula

C19H19N7O6
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Related CAS

36653-55-1 (mono-potassium salt), 6484-89-5 (mono-hydrochloride salt)
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DSSTOX Substance ID

DTXSID0022519
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Molecular Weight

441.4 g/mol
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Physical Description

Folic acid appears as odorless orange-yellow needles or platelets. Darkens and chars from approximately 482 °F., Yellowish-orange solid; [Merck Index] Yellow solid; [Sigma-Aldrich MSDS], Solid
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Solubility

Almost insoluble (NTP, 1992), Slightly sol in methanol, less in ethanol and butanol; insol in acetone, chloroform, ether, benzene; relatively sol in acetic acid, phenol, pyridine, and in soln of alkali hydroxides and carbonates. Soluble in hot dil HCl and H2SO4., In water, 1.6 mg/L at 25 °C; soluble up to about 1% in boiling water, 0.0016 mg/mL
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Vapor Pressure

6.2X10-20 mm Hg at 25 °C /Estimated/
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Mechanism of Action

Folic acid, as it is biochemically inactive, is converted to tetrahydrofolic acid and methyltetrahydrofolate by dihydrofolate reductase (DHFR). These folic acid congeners are transported across cells by receptor-mediated endocytosis where they are needed to maintain normal erythropoiesis, synthesize purine and thymidylate nucleic acids, interconvert amino acids, methylate tRNA, and generate and use formate. Using vitamin B12 as a cofactor, folic acid can normalize high homocysteine levels by remethylation of homocysteine to methionine via methionine synthetase., Folic acid, after conversion to tetrahydrofolic acid, is necessary for normal erythropoiesis, synthesis of purine and thymidylates, metabolism of amino acids such as glycine and methionine, and the metabolism of histidine., The principal biochemical function of folates is the mediation of one-carbon transfer reactions. 5-Methyltetrahydrofolate donates a methyl group to homocystine, in the conversion of homocystine to L-methionine. ... 5,10-Methyltetrahydrofolate is regenerated from tetrahydrofolate via the enzyme serine hydroxymethyltransferase, a reaction, which in addition to producing 5,10-methyltetrahydrofolate, yields glycine. ... 5,10-methyltetrahydrofolate, supplies the one carbon group for the methylation of deoxyuridylic acid to form the DNA precursor thymidylic acid. This reaction is catalyzed by thymidylate synthase and the folate product of the reaction is dihydrofolate. Dihydrofolate is converted to tetrahydrofolate via the enzyme dihydrofolate reductase ...
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Color/Form

Yellowish-orange crystals; extremely thin platelets (elongated @ 2 ends) from hot water

CAS No.

59-30-3
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Melting Point

482 °F (decomposes) (NTP, 1992), 250 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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